molecular formula C11H9NO2 B2883823 7-methylquinoline-8-carboxylic Acid CAS No. 70585-54-5

7-methylquinoline-8-carboxylic Acid

Cat. No.: B2883823
CAS No.: 70585-54-5
M. Wt: 187.198
InChI Key: YESWBAYAPYBVQO-UHFFFAOYSA-N
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Description

7-Methylquinoline-8-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The this compound would have a methyl group attached to the 7th position and a carboxylic acid group attached to the 8th position of the quinoline structure.


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes both nucleophilic and electrophilic substitution reactions . The presence of the carboxylic acid group in this compound could further influence its reactivity.

Scientific Research Applications

7-methylquinoline-8-carboxylic Acid has a number of applications in scientific research. It has been used to study the mechanisms of enzyme-catalyzed reactions as well as to study the effects of various drugs on the human body. Additionally, it has been used to study the effects of environmental toxins on the body and to study the effects of various drugs on the nervous system. It has also been used to study the effects of various hormones on the body, the effects of various drugs on the immune system, and to study the effects of various drugs on the cardiovascular system.

Advantages and Limitations for Lab Experiments

7-methylquinoline-8-carboxylic Acid has a number of advantages and limitations for laboratory experiments. One of the main advantages is its high yield and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of different experiments. One of the main limitations is its instability in the presence of light and oxygen, which can lead to the degradation of the compound. Additionally, it can be toxic if ingested in large amounts.

Future Directions

7-methylquinoline-8-carboxylic Acid has a number of potential future directions. One potential direction is the use of this compound in the development of new drugs and therapies for various diseases and conditions. Additionally, research could be done to further explore its potential as a therapeutic agent for various diseases and conditions. Additionally, research could be done to further explore its potential as a catalyst for various chemical reactions. Finally, research could be done to further explore its potential as a tool for studying the effects of various drugs on the human body.

Synthesis Methods

7-methylquinoline-8-carboxylic Acid can be synthesized through a variety of methods. One of the most common methods is the reaction of 8-hydroxyquinoline with methyl iodide in the presence of a base such as sodium carbonate. This reaction yields this compound in a high yield of up to 95%. Another method for synthesizing this compound is the reaction of 8-chloroquinoline with methyl iodide in the presence of a base such as potassium carbonate. This reaction yields this compound in a high yield of up to 95%.

Properties

IUPAC Name

7-methylquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESWBAYAPYBVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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